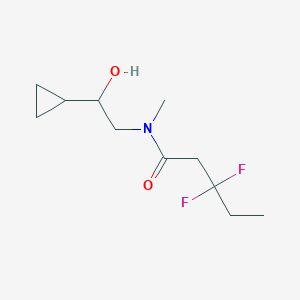
N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have anti-tumor activity in various cancers, including breast, ovarian, and pancreatic cancer.
作用機序
N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide targets RNA polymerase I transcription by binding to the DNA template and inhibiting the elongation of RNA transcripts. This leads to the accumulation of DNA damage and activation of the p53 pathway, which ultimately leads to apoptosis in cancer cells. This compound has been found to selectively target cancer cells that are dependent on RNA polymerase I transcription, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
This compound has been found to have anti-tumor activity in various cancers, including breast, ovarian, and pancreatic cancer. It has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. This compound has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy. However, this compound has also been found to have off-target effects, leading to toxicity in normal cells. Further research is needed to determine the optimal dosage and administration of this compound for cancer treatment.
実験室実験の利点と制限
N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide has several advantages for lab experiments. It has been extensively studied for its anti-tumor activity in various cancers, making it a well-established tool for cancer research. This compound has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a valuable candidate for combination therapy. However, this compound has limitations for lab experiments. It has been found to have off-target effects, leading to toxicity in normal cells. Further research is needed to determine the optimal dosage and administration of this compound for cancer treatment.
将来の方向性
There are several future directions for research on N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide. One direction is to further investigate the mechanism of action of this compound and its selectivity for cancer cells. This will provide a better understanding of the anti-tumor activity of this compound and its potential for cancer treatment. Another direction is to investigate the combination therapy of this compound with other chemotherapeutic agents. This will provide insight into the synergistic effects of this compound and other drugs for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer treatment. This will provide a better understanding of the toxicity and efficacy of this compound in cancer patients.
合成法
The synthesis of N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide involves a multistep process that includes the reaction of 2-cyclopropyl-2-hydroxyethanol and 3,3-difluoro-N-methylpentanamide in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide has been extensively studied for its anti-tumor activity in various cancers. It has been found to selectively target cancer cells that are dependent on RNA polymerase I transcription for survival. This compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxyethyl)-3,3-difluoro-N-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-3-11(12,13)6-10(16)14(2)7-9(15)8-4-5-8/h8-9,15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWJTXDGBHCGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)N(C)CC(C1CC1)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7358749.png)
![3-(1H-indazol-6-ylmethylamino)-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one](/img/structure/B7358757.png)
![3-[4-(hydroxymethyl)triazol-1-yl]-N-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperidine-1-carboxamide](/img/structure/B7358764.png)
![N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B7358765.png)

![1-[(5-phenyl-1,3-oxazol-2-yl)methyl]-3-(2H-triazol-4-yl)pyrrolidin-3-ol](/img/structure/B7358767.png)
![N-[2-(4-chloro-3-methylphenyl)ethyl]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B7358788.png)
![[4-(2,2,2-Trifluoroethyl)morpholin-3-yl]-[4-(2,4,4-trimethylpentan-2-yl)piperazin-1-yl]methanone](/img/structure/B7358794.png)
![2-(4-Tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B7358802.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358813.png)
![5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one](/img/structure/B7358817.png)

![propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B7358831.png)
![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)